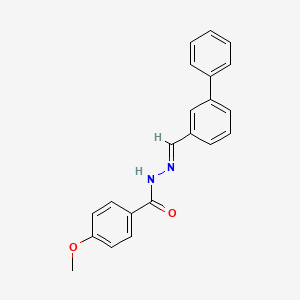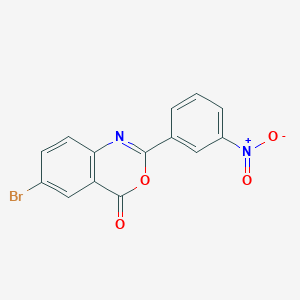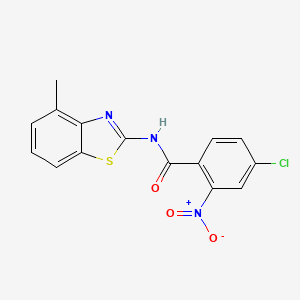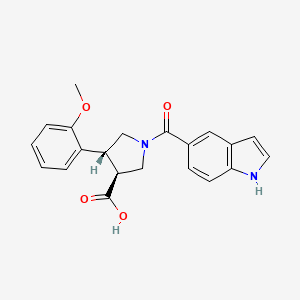![molecular formula C13H19N3O2 B5542716 4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine](/img/structure/B5542716.png)
4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Synthesis of pyrimidine derivatives, including compounds structurally similar to "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine," involves strategic functionalization of the pyrimidine ring. For example, Kamei et al. (2005) describe the synthesis of new piperidinyl- and tetrahydropyridinyl-pyrimidine derivatives as selective serotonin receptor agonists, indicating a method that might be applicable to our compound of interest (Kamei et al., 2005).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is crucial for their biological activity. Sharma et al. (2014) examined the molecular and crystal structure of a pyrimidine derivative, highlighting the planarity of the pyrimidine ring and its conformational features (Sharma et al., 2014).
Chemical Reactions and Properties
Chemical reactions involving pyrimidine derivatives can lead to various bioactive compounds. Gehringer et al. (2014) provide insights into the reactivity of a pyrimidine derivative, illustrating the potential for forming water-mediated intermolecular hydrogen bonds (Gehringer et al., 2014).
Physical Properties Analysis
Physical properties, including solubility and melting point, are essential for the practical application of chemical compounds. Although specific data on "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine" are not provided, studies like those by Orozco et al. (2009) on related compounds can give insights into how structural variations affect these properties (Orozco et al., 2009).
Chemical Properties Analysis
Chemical properties, such as reactivity and stability, are influenced by the molecular structure of pyrimidine derivatives. The study by Murthy et al. (2019) on the synthesis and reactivity of a pyrimidine compound provides a glimpse into the chemical behavior that might be expected for compounds like "4-methyl-2-[2-(4-methyl-1-piperidinyl)-2-oxoethoxy]pyrimidine" (Murthy et al., 2019).
Wissenschaftliche Forschungsanwendungen
Synthesis and Anti-inflammatory Activities
Research on pyrimidine derivatives has shown significant advancements in their synthesis, with a focus on enhancing their anti-inflammatory effects. These compounds are known for their inhibitory action against various inflammatory mediators like prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, and others. The structure-activity relationships (SARs) of pyrimidines have been extensively studied to develop novel analogs with improved anti-inflammatory activities and reduced toxicity (Rashid et al., 2021).
Anticancer Properties
Pyrimidines have also been extensively researched for their anticancer properties. The structure of pyrimidines allows for diverse pharmacological interactions, suggesting their potential as future drug candidates for cancer treatment. The review of patent literature emphasizes the ongoing global research interest in pyrimidine-based anticancer agents, highlighting the significant number of patents published, particularly in recent years, which indicates the continuous exploration of pyrimidines in cancer therapy (Kaur et al., 2014).
Optical Sensors and Material Science
In the realm of optical sensors and material science, pyrimidine derivatives have been identified as promising sensing materials due to their ability to form coordination and hydrogen bonds. This makes them suitable for use in optical sensors, alongside their biological and medicinal applications. The versatility of pyrimidine derivatives in forming exquisite sensing materials has been documented, covering literature from 2005 to 2020, demonstrating their broad applicability and potential in developing novel sensing technologies (Jindal & Kaur, 2021).
Eigenschaften
IUPAC Name |
1-(4-methylpiperidin-1-yl)-2-(4-methylpyrimidin-2-yl)oxyethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O2/c1-10-4-7-16(8-5-10)12(17)9-18-13-14-6-3-11(2)15-13/h3,6,10H,4-5,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QITJHBLEOZYGFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=O)COC2=NC=CC(=N2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylpiperidin-1-yl)-2-((4-methylpyrimidin-2-yl)oxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-(4-{[3-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}phenoxy)ethyl]acetamide](/img/structure/B5542647.png)

![4-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5542662.png)
![1-[(3-ethyl-4-methoxyphenyl)sulfonyl]-1H-pyrazole](/img/structure/B5542668.png)


![2-methoxy-5-{[(4-methyl-2-pyridinyl)amino]sulfonyl}-N-phenylbenzamide](/img/structure/B5542687.png)
![6-methyl-2-({4-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]-1-piperidinyl}carbonyl)imidazo[1,2-a]pyridine](/img/structure/B5542691.png)


![5,6-dimethyl-4-[(2-phenylethyl)thio]thieno[2,3-d]pyrimidine](/img/structure/B5542727.png)
